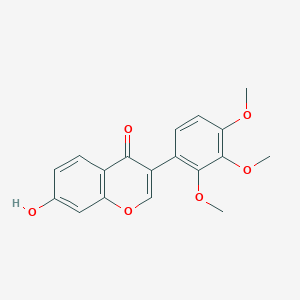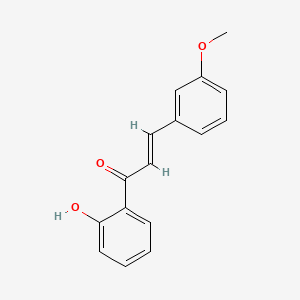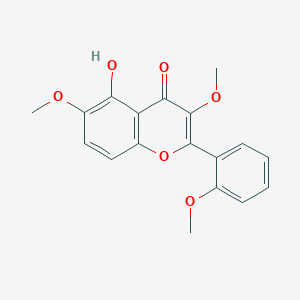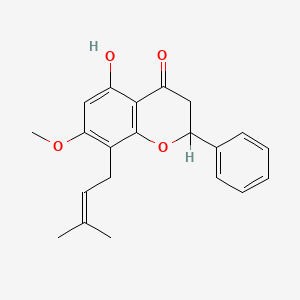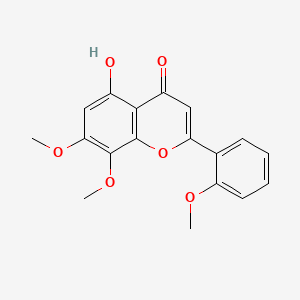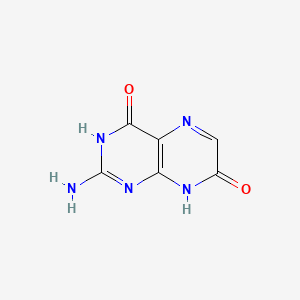
Isoxanthopterin
説明
イソキサンチオプテリンは、プテリジン誘導体、特にグアニンのプテリジンアナログです。これは、甲殻類や昆虫を含むさまざまな生物に存在する天然化合物です。 イソキサンチオプテリンは、色素形成における役割と独特の光学的特性で知られており、生物学的研究と化学研究の両方で重要な研究対象となっています .
準備方法
化学反応の分析
イソキサンチオプテリンは、次を含むさまざまな化学反応を起こします。
酸化: イソキサンチオプテリンは、酸化されてさまざまなプテリジン誘導体を形成することができます。
還元: 還元反応は、プテリジン環構造を変更することができます。
置換: イソキサンチオプテリンは、特にアミノ基で置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究アプリケーション
イソキサンチオプテリンには、いくつかの科学研究アプリケーションがあります。
生物学研究: イソキサンチオプテリンは、甲殻類や昆虫の色素形成における役割について研究されています。
医学研究: イソキサンチオプテリンは、RNAおよびDNA合成に対する潜在的な阻害効果について調査されており、癌研究における関心の高い化合物となっています.
科学的研究の応用
Isoxanthopterin has several scientific research applications:
Biological Research: this compound is studied for its role in the pigmentation of crustaceans and insects.
Medical Research: This compound has been investigated for its potential inhibitory effects on RNA and DNA synthesis, making it a compound of interest in cancer research.
Chemical Research: The compound’s unique structure and reactivity make it a valuable subject in the study of pteridine chemistry.
作用機序
イソキサンチオプテリンは、RNAとDNAの合成を阻害することで効果を発揮します。プテリジン経路における阻害剤として作用し、リボソームRNAとDNAの合成に影響を与えます。 この阻害は、イソキサンチオプテリンと核酸、特にDNAとの相互作用によるものと考えられています . 生物系において、イソキサンチオプテリンは色素形成と細胞分裂に役割を果たします。
類似化合物の比較
イソキサンチオプテリンは、次のプテリジン化合物に似ています。
キサンチオプテリン: 色素形成に関与する別のプテリジン誘導体。
ロイコプテリン: 特定の昆虫の着色における役割で知られています。
ドロソプテリン: ショウジョウバエの目に含まれる色素。
イソキサンチオプテリンは、その特定の光学的特性と甲殻類の目の反射システムにおける役割によって独特であり、他のプテリジン化合物とは異なります .
類似化合物との比較
Isoxanthopterin is similar to other pteridine compounds such as:
Xanthopterin: Another pteridine derivative involved in pigmentation.
Leucopterin: Known for its role in the coloration of certain insects.
Drosopterin: A pigment found in the eyes of Drosophila melanogaster.
Sepiapterin: Involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor in various enzymatic reactions
This compound is unique due to its specific optical properties and its role in the reflective systems of crustacean eyes, which distinguishes it from other pteridine compounds .
特性
IUPAC Name |
2-amino-3,8-dihydropteridine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKCOBIIZKYKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC1=O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200949 | |
| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoxanthopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.005 mg/mL | |
| Record name | Isoxanthopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-69-1 | |
| Record name | Isoxanthopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxanthopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxanthopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxanthopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopteridine-4,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXANTHOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR11PF6TYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoxanthopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
A: Isoxanthopterin has been shown to bind to DNA in a specific manner. [] This binding enhances this compound's fluorescence, suggesting a close interaction, possibly intercalation. [] This interaction significantly affects the enzymatic activity of DNase. [] this compound also inhibits ribosomal RNA (rRNA) synthesis and, to a lesser extent, DNA synthesis in developing Oncopeltus fasciatus eggs. [, ] This inhibitory effect on rRNA synthesis coincides with the natural decrease of xanthopterin, another pteridine, during egg development. []
A: * Molecular formula: C6H5N5O2* Molecular weight: 179.13 g/mol* Spectroscopic data: this compound exhibits characteristic UV absorbance and fluorescence properties. The absorption and fluorescence emission spectra shift to lower energies with increasing pH, indicating protonation/deprotonation. [] The pKa values determined from these spectral shifts are 8.3 and 8.5, respectively. [] These changes are attributed to the protonation/deprotonation of the nitrogen atom at position 3. []
A: this compound forms crystals that can exist in different polymorphs. Research has identified both biogenic and synthetic polymorphs, each exhibiting unique crystal structures. [] Biogenic this compound crystals function as efficient reflectors in the eyes of decapod crustaceans. [, ] The high refractive index (n=1.96) calculated for the hydrogen-bonded plane of this compound crystals contributes to their excellent reflective properties. []
A: While this compound itself is not known to have catalytic properties, its production is linked to the enzyme xanthine dehydrogenase. This enzyme utilizes pterin as an alternate substrate and hydroxylates it to produce this compound in the presence of NAD+. [] This reaction is detectable due to the blue fluorescence emitted by this compound under long-wave ultraviolet light (365 nm). [] This property is utilized in a qualitative assay to estimate xanthine dehydrogenase activity in legume nodules. []
A: Yes, QM/MM molecular dynamics simulations have been employed to investigate the deamination process of this compound catalyzed by the enzyme this compound deaminase. [] These simulations, using updated PM3 parameters for zinc ions, suggest that histidine 285 (His285) plays a more crucial role than aspartic acid 336 (Asp336) in the proton transfer mechanism of this compound deamination. []
ANone: Research primarily focuses on the natural occurrence and biological roles of this compound, with limited information available regarding its stability and formulation for pharmaceutical purposes.
ANone: Detailed information about the absorption, distribution, metabolism, and excretion of this compound is limited. Further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties.
A: While this compound's biological effects have been observed, its potential therapeutic applications require further investigation. Studies primarily focus on its role in pteridine metabolism and its interactions with DNA and RNA synthesis. [, , ]
ANone: Resistance and cross-resistance mechanisms related to this compound have not been extensively studied.
ANone: Research primarily focuses on the natural occurrence and biological activity of this compound. Detailed toxicological studies and safety profiles are limited.
ANone: Specific drug delivery and targeting strategies for this compound have not been extensively researched.
ANone: Several analytical methods have been employed to characterize and quantify this compound.
- High-performance liquid chromatography (HPLC): Used for separating and quantifying this compound in various biological samples, including urine. [, , , , , ]
- Fluorescence detection (FLD): Utilized in conjunction with HPLC to detect and quantify this compound based on its fluorescence properties. [, , , ]
- Electrospray ionization mass spectrometry (ESI-MS): Coupled with HPLC to provide accurate mass measurements for this compound identification and quantification. []
- Synchronous fluorescence spectroscopy: Employed for rapid and sensitive determination of this compound in biological samples. [, , ]
- Surface-enhanced Raman spectroscopy (SERS): Utilized for sensitive detection of this compound adsorbed onto silver colloids. []
ANone: Currently, limited data is available on the ecotoxicological effects and degradation pathways of this compound.
ANone: Specific studies focusing on the dissolution rate and solubility of this compound in various media are scarce.
ANone: Validation of analytical methods used for quantifying this compound typically involves assessing accuracy, precision, and specificity. These studies are essential for ensuring reliable and reproducible measurements of this compound levels in biological samples.
ANone: Information specifically addressing quality control and assurance measures for this compound during development, manufacturing, and distribution is limited.
ANone: Research on the potential of this compound to elicit an immune response and strategies to modulate its immunogenicity is limited.
ANone: Specific information regarding interactions between this compound and drug transporters is currently unavailable.
ANone: Detailed research on this compound's potential to affect drug-metabolizing enzymes is scarce.
ANone: Research primarily focuses on the natural occurrence and biological roles of this compound. Specific studies on its compatibility with biological systems and its biodegradability are limited.
ANone: While this compound is a naturally occurring pteridine, information regarding specific alternatives or substitutes with comparable biological activity is scarce.
ANone: Detailed information on recycling and waste management practices specifically for this compound is limited.
ANone: Research on this compound often utilizes standard laboratory equipment and techniques for chemical synthesis, separation, characterization, and biological assays. Specialized instruments, such as those used for fluorescence spectroscopy and mass spectrometry, are employed for detailed analysis.
A: Research on this compound and its related compounds, pteridines, has a rich history, dating back to early studies on pigments found in insects and other organisms. [, ] Significant milestones include:
- Early synthesis and characterization: this compound was first synthesized in the 1940s. []
- Identification as a natural product: this compound was found in various organisms, including insects, fish, and amphibians, and its role in pigmentation was investigated. [, , , ]
- Elucidation of its biosynthesis: The biosynthetic pathway of this compound, involving enzymes like xanthine dehydrogenase, was gradually elucidated. [, , ]
- Discovery of its interactions with DNA and RNA: Studies revealed the binding of this compound to DNA and its inhibitory effects on nucleic acid synthesis. [, ]
- Exploration of its biological activities: this compound's potential roles in various biological processes, such as cell differentiation, apoptosis, and oxidative stress, have been investigated. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



